molecular formula C12H11I3N2O5 B1672093 Ioxitalamic acid CAS No. 28179-44-4

Ioxitalamic acid

Cat. No. B1672093
CAS RN: 28179-44-4
M. Wt: 643.94 g/mol
InChI Key: OLAOYPRJVHUHCF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ioxitalamic acid has a molecular weight of 643.942 g/mol . It is an ionic iodinated contrast medium formed by an ionic monomer with a high osmolality of 1500-1800 mOsm/kg . More detailed physical and chemical properties may be found in specialized chemical databases or scientific literature.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Ioxitalamic acid is synthesized from 5-nitro-isophthalic acid through a process involving esterification, amidation, reduction, iodization, and acetylation. This synthesis is suitable for scale production and the compound serves as an ionic X-ray contrast agent (He Yong-jun, 2007).

Analytical Detection in Environmental Samples

  • Ioxitalamic acid, among other iodinated X-ray contrast agents, can be detected in water samples using a method combining ion chromatography (IC) and inductively-coupled plasma mass spectrometry (ICP-MS). This method is optimized for detecting trace amounts of these agents in environmental samples with high reproducibility (F. Sacher, B. Raue, H. Brauch, 2005).

Influence on Cellular Properties

  • The impact of ioxitalamic acid on red blood cell (RBC) elastic properties was studied, showing that at isoosmotic concentration to plasma, the elasticity shear modulus of RBCs remains normal. However, at a concentration hyperosmotic to plasma, there's a significant increase in the elasticity shear modulus, indicating membrane-related changes (C. Bucherer, C. Lacombe, J. Lelièvre, 2008).

Environmental Persistence and Removal

  • Research on the removal of iodinated contrast media, including ioxitalamic acid, from natural water indicates that these substances persist in surface and groundwater. A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing these compounds in water and investigated their removal using low pressure ultraviolet light (LPUV) and advanced oxidation processes (I. J. López-Prieto et al., 2019).

Cytotoxicity in Medical Procedures

  • Ioxitalamic acid's cytotoxic effects on human nucleus pulposus cells were examined. It was found to induce cell injury in a time- and dose-dependent manner, suggesting that its use in procedures like discography and percutaneous endoscopic lumbar discectomy should be carefully managed (K. Kim et al., 2013).

properties

IUPAC Name

3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAOYPRJVHUHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate)
Record name Ioxitalamic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60182457
Record name Ioxitalamic acid
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Molecular Weight

643.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Ioxitalamic acid
Source DrugBank
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Mechanism of Action

Ioxitalamate acts as a bowel opacifier which facilitates the interpretation of the anatomy and differentiation of bowel loops from soft tissue masses.
Record name Ioxitalamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ioxitalamic acid

CAS RN

28179-44-4
Record name Ioxitalamic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ioxitalamic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxitalamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ioxitalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ioxitalamic acid
Source European Chemicals Agency (ECHA)
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Record name IOXITALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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